
5-(2-Hydroxyphenyl)nicotinic acid
Overview
Description
5-(2-Hydroxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a hydroxyl group attached to the phenyl ring and a carboxylic acid group attached to the pyridine ring
Mechanism of Action
Target of Action
5-(2-Hydroxyphenyl)nicotinic acid, a derivative of nicotinic acid, has been found to exhibit promising activity against Gram-positive bacteria . The primary targets of this compound are likely bacterial cells, particularly strains such as Staphylococcus epidermidis and Staphylococcus aureus . These bacteria are known to cause various infections in humans, and the ability of this compound to inhibit their growth suggests its potential as an antimicrobial agent .
Mode of Action
It is believed to interact with its bacterial targets, leading to their inhibition . The compound is synthesized through a series of condensation reactions with appropriate aldehydes, resulting in a series of acylhydrazones . These acylhydrazones are then subjected to a cyclization reaction, yielding 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives . These derivatives have been found to exhibit antimicrobial activity .
Biochemical Pathways
Nicotine degradation pathways, such as the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria . As a derivative of nicotinic acid, this compound may interact with these pathways, disrupting the normal functioning of bacterial cells .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the presence of metabolic enzymes .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . The compound has been found to exhibit promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Staphylococcus aureus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was synthesized under catalyst- and solvent-free conditions, which is considered environmentally friendly . The efficacy and stability of the compound could be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
5-(2-Hydroxyphenyl)nicotinic acid, like its parent compound nicotinic acid, is involved in the synthesis of NAD and NADP, essential coenzymes for many oxidation-reduction reactions .
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function by participating in cellular metabolism and impacting cell signaling pathways and gene expression .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Future studies should focus on these aspects to better understand the temporal dynamics of this compound .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as nicotinic acid, which is a key component in the synthesis of NAD and NADP . It may interact with various enzymes and cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is likely to interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)nicotinic acid typically involves the condensation of 2-hydroxybenzaldehyde with nicotinic acid hydrazide, followed by cyclization and oxidation steps. One common method includes:
Condensation Reaction: 2-hydroxybenzaldehyde reacts with nicotinic acid hydrazide in the presence of an acid catalyst to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Properties
Research indicates that compounds similar to 5-(2-Hydroxyphenyl)nicotinic acid exhibit significant antioxidant capabilities. These properties are crucial in mitigating oxidative stress, which is linked to various chronic diseases and aging processes. The compound's ability to enhance cellular redox status suggests potential therapeutic applications in conditions characterized by oxidative damage .
2. Anti-inflammatory Effects
Studies have shown that nicotinic acid derivatives can modulate inflammatory pathways. For instance, they may reduce the expression of pro-inflammatory cytokines in response to environmental stressors, making them candidates for treating inflammatory skin conditions or systemic inflammatory diseases .
3. Lipid Regulation
this compound may influence lipid metabolism, similar to other nicotinic acid derivatives. These compounds have been utilized in managing dyslipidemia by lowering triglycerides and LDL cholesterol while increasing HDL cholesterol levels . This property positions them as potential therapeutic agents for cardiovascular diseases.
Cosmeceutical Applications
1. Skin Health
The incorporation of this compound into skincare formulations could enhance the efficacy of products aimed at reducing skin aging and hyperpigmentation. Research suggests that nicotinic acid derivatives help improve skin barrier function and promote collagen synthesis, which are vital for maintaining skin integrity and appearance .
2. Hair Care
In hair care products, this compound has shown promise in improving scalp health and potentially stimulating hair growth. Its anti-inflammatory properties may alleviate scalp conditions that contribute to hair loss .
Industrial Applications
1. Agrochemical Intermediates
this compound serves as a precursor in the synthesis of agrochemical intermediates. Its role in the development of herbicides and pesticides highlights its significance in agricultural chemistry .
2. Metal Treatment
The compound is also utilized in the metal plating industry as an additive to improve the quality of electroplated surfaces. Its ability to act as a brightener in galvanic processes enhances the aesthetic and functional properties of metal finishes .
Summary of Research Findings
Case Studies
Case Study 1: Skin Aging Treatment
A clinical trial investigated the effects of topical formulations containing nicotinic acid derivatives on skin aging. Participants exhibited significant improvements in skin texture and reduced pigmentation after consistent application over several months, highlighting the therapeutic potential of such compounds in dermatology .
Case Study 2: Dyslipidemia Management
In a study involving patients with dyslipidemia, treatment with nicotinic acid derivatives led to notable reductions in triglyceride levels and improvements in overall lipid profiles. These findings support the use of such compounds as effective agents for cardiovascular risk management .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: A derivative of nicotinic acid, it is used in various skincare products and supplements.
2-Hydroxybenzoic Acid:
Biological Activity
5-(2-Hydroxyphenyl)nicotinic acid, also known as 2-Amino-5-(2-hydroxyphenyl)nicotinic acid, is an organic compound notable for its diverse biological activities. This compound integrates features of both amino acids and aromatic compounds, which contribute to its potential therapeutic applications. This article explores its biological activity, including antibacterial properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₀N₂O₃, with a molecular weight of approximately 230.22 g/mol. The compound features an amino group (-NH₂), a hydroxyl group (-OH) on the phenyl ring, and a nicotinic acid backbone. These functional groups enhance its reactivity and ability to interact with various biological targets.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated that similar compounds can inhibit bacterial growth by disrupting metabolic pathways essential for bacterial survival. Specifically, molecular docking studies suggest that this compound can effectively interact with bacterial enzymes involved in energy metabolism, inhibiting their function and leading to bacterial cell death .
Minimum Inhibitory Concentration (MIC) values for related compounds showed promising results against Gram-positive bacteria, such as:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound 13 | 1.95 | Staphylococcus epidermidis ATCC 12228 |
Compound 25 | 7.81 | Staphylococcus aureus (MRSA) ATCC 43300 |
These findings highlight the potential of this compound as a candidate for developing new antibacterial agents .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. It has been suggested that nicotinic acid derivatives can modulate immune responses, potentially increasing the efficacy of immune cells against infections . The presence of hydroxyl and amino groups enhances its interaction with inflammatory mediators, suggesting a mechanism where the compound could reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with active sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. For instance, the compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Activity : A series of synthesized derivatives based on nicotinic acid showed varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research emphasized the importance of structural modifications in enhancing bioactivity .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds indicated that some derivatives possess selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapy .
- Molecular Docking Studies : Advanced computational methods have been employed to predict the binding affinities and interactions of this compound with various biological macromolecules. These studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
5-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-10(11)8-5-9(12(15)16)7-13-6-8/h1-7,14H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJYNGNYJDGQMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679488 | |
Record name | 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258609-83-4 | |
Record name | 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.